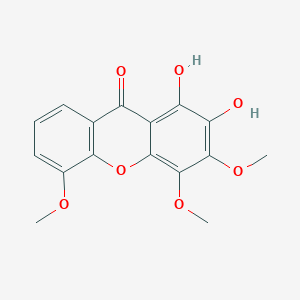

1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one

Description

Properties

CAS No. |

89240-41-5 |

|---|---|

Molecular Formula |

C16H14O7 |

Molecular Weight |

318.28 g/mol |

IUPAC Name |

1,2-dihydroxy-3,4,5-trimethoxyxanthen-9-one |

InChI |

InChI=1S/C16H14O7/c1-20-8-6-4-5-7-10(17)9-11(18)12(19)15(21-2)16(22-3)14(9)23-13(7)8/h4-6,18-19H,1-3H3 |

InChI Key |

YAOIPDMFKSPNGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C(C(=C(C(=C3C2=O)O)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Benzoic Acids

The preparation often begins with the synthesis of appropriately substituted benzoic acids, which are crucial for the subsequent cyclization to the xanthone core. For example, 2,4-dihydroxy-3-methoxybenzoic acid, a related intermediate, is synthesized from methyl 4-hydroxy-3-methoxybenzoate through a multi-step process involving acetylation, nitration, reduction, diazotization, and hydrolysis under basic conditions.

Use of Phloroglucinol

Phloroglucinol (1,3,5-trihydroxybenzene) is commonly employed as a coupling partner in the synthesis of hydroxylated xanthones. It reacts with substituted benzoic acids under acidic conditions to form the xanthone skeleton.

Cyclization to Form the Xanthone Core

The key cyclization step to form the xanthen-9-one ring system is typically carried out by heating a mixture of the substituted benzoic acid and phloroglucinol in the presence of phosphoryl chloride (POCl3) and zinc chloride (ZnCl2) at elevated temperatures (~67–70 °C) for several hours. This reaction promotes intramolecular cyclization and dehydration to yield the xanthone core with hydroxyl and methoxy substituents in the desired positions.

| Reagents/Conditions | Role/Effect |

|---|---|

| Phloroglucinol | Coupling partner providing hydroxyl groups |

| Substituted benzoic acid | Aromatic acid precursor |

| POCl3 | Cyclization agent, promotes ring closure |

| ZnCl2 | Lewis acid catalyst, enhances reaction rate |

| Temperature (67–70 °C) | Provides energy for cyclization |

| Reaction time (5 h) | Ensures completion of cyclization |

Introduction of Methoxy Groups

Methoxy substituents at positions 3,4,5 on the xanthone ring are introduced either by starting with methoxy-substituted aromatic precursors or by methylation of hydroxyl groups post-cyclization. Methylation is commonly achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at moderate temperatures (~67 °C) for several hours.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Methylation | CH3I, K2CO3, DMF, 67 °C, 5 h | Conversion of hydroxyls to methoxy groups |

Selective Hydroxylation and Demethylation

Selective hydroxylation to introduce the 1,2-dihydroxy pattern can be achieved by controlled demethylation of methoxy groups using reagents such as aluminum chloride (AlCl3) under specific conditions. This step requires careful control to avoid over-demethylation or degradation of the xanthone core.

Alternative Synthetic Routes and Functional Group Transformations

Additional synthetic strategies include:

Bromination and Halogenation: Selective bromination at specific positions using N-bromosuccinimide (NBS) or other brominating agents can provide intermediates for further functionalization.

Oxidation: Oxidation of formyl groups to carboxylic acids or esters using oxidants like Oxone® expands the diversity of xanthone derivatives.

Reductive Amination: For aminated xanthones, reductive amination of aldehyde-functionalized xanthones with appropriate amines is employed.

Purification and Characterization

Purification of the synthesized compound is typically performed by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures). Characterization involves NMR spectroscopy (^1H and ^13C NMR), mass spectrometry (ESI-MS), and sometimes X-ray crystallography to confirm the structure and substitution pattern.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Synthesis of substituted benzoic acid | Multi-step from methyl hydroxy-methoxybenzoate | Provides aromatic acid precursor |

| 2 | Coupling with phloroglucinol | Phloroglucinol, POCl3, ZnCl2, heat (67 °C) | Cyclization to xanthen-9-one core |

| 3 | Methylation | CH3I, K2CO3, DMF, 67 °C | Introduction of methoxy groups |

| 4 | Selective demethylation | AlCl3 or other demethylating agents | Formation of dihydroxy groups |

| 5 | Functional group modifications | Bromination, oxidation, reductive amination | Diversification of xanthone derivatives |

| 6 | Purification | Column chromatography | Isolation of pure compound |

| 7 | Characterization | NMR, MS, X-ray crystallography | Structural confirmation |

Research Findings and Yields

- The cyclization step typically yields the xanthone core in moderate to good yields (~50–70%).

- Methylation reactions proceed with high efficiency, often exceeding 80% yield.

- Demethylation and selective hydroxylation require optimization to balance yield and selectivity, with yields varying between 40–60% depending on conditions.

- Bromination and oxidation steps provide functionalized intermediates with yields ranging from 50–77%.

Chemical Reactions Analysis

1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one involves its interaction with molecular targets and pathways within cells. One key pathway is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which is involved in the cellular response to oxidative stress . The compound enhances Nrf2 translocation, leading to the activation of antioxidant and anti-inflammatory responses . This mechanism underlies its potential therapeutic effects in various diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Xanthones

*Activity inferred from structurally related compounds.

Substituent Effects on Bioactivity

- Hydroxyl Groups : Increase hydrophilicity and radical-scavenging capacity. For example, 1,2-DHX (with two hydroxyls) shows mitochondrial antioxidant activity, reducing oxidative stress by 40% in macrophages .

- Methoxy Groups : Enhance lipophilicity and metabolic stability. Trimethoxy derivatives (e.g., 1,8-dihydroxy-4,5,6-trimethoxyxanthone) often exhibit stronger antimicrobial activity compared to dihydroxy analogs .

Physicochemical Properties

- Solubility : Hydroxyl-rich xanthones (e.g., 1,2-DHX) are more water-soluble, whereas methoxy-dominant analogs (e.g., 8-Hydroxy-1,2,3,5-tetramethoxy-9H-xanthen-9-one) exhibit higher lipid solubility .

- Stability : Methoxy groups reduce susceptibility to oxidation, enhancing shelf-life. For instance, 3-Hydroxy-2-methoxy-9H-xanthen-9-one has a molecular mass of 242.23 and stable spectral properties .

Biological Activity

1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one (CAS No. 89240-41-5) is a member of the xanthone family, characterized by its unique dibenzopyran structure and the presence of multiple methoxy and hydroxyl groups. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oxidative stress modulation and anti-inflammatory responses.

- Molecular Formula : CHO

- Molecular Weight : 318.28 g/mol

Biological Activities

This compound exhibits several notable biological activities:

Antioxidant Activity

Research indicates that this compound significantly mitigates oxidative stress. For example, it has been shown to reduce mitochondrial superoxide production in macrophages stimulated by rotenone by approximately 40% . The compound's ability to activate the Nrf2 pathway suggests a mechanism for its protective effects against oxidative damage.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and PGE2 in human macrophage cells. In vitro studies showed that treatment with varying concentrations (5 to 100 µM) of 1,2-DHX led to a concentration-dependent reduction in these inflammatory markers .

Antimicrobial Activity

In addition to its antioxidant and anti-inflammatory properties, preliminary studies have explored the antimicrobial potential of 1,2-DHX. While comprehensive data is still emerging, some derivatives within the xanthone class have shown activity against various bacterial strains .

Comparative Analysis with Other Xanthones

To understand the unique biological profile of this compound, it is useful to compare it with other related xanthone derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one | CHO | Different substitution pattern on the xanthone core |

| 1,5-Dihydroxy-2,3,7-trimethoxy-9H-xanthen-9-one | CHO | Variation in methoxy group positioning |

| 1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one | CHO | Fewer hydroxyl groups compared to the target compound |

This table illustrates how structural variations influence biological activity and therapeutic potential.

In vitro Studies

A series of in vitro experiments have been conducted to assess the efficacy of 1,2-DHX in various cellular models:

Q & A

Q. What are the established methods for synthesizing and characterizing 1,2-Dihydroxy-3,4,5-trimethoxy-9H-xanthen-9-one?

Methodological Answer:

- Synthesis : Natural extraction from plants (e.g., Halenia elliptica) is a common approach, involving solvent partitioning and chromatographic purification (e.g., silica gel column chromatography) . Chemical synthesis may involve Friedel-Crafts acylation or oxidative coupling of phenolic precursors.

- Characterization : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, COSY) is critical for assigning hydroxyl and methoxy groups. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 302.28 for C₁₆H₁₄O₆) . X-ray crystallography (using SHELX software for refinement) resolves stereochemistry and hydrogen-bonding networks .

Q. What are the optimal solubility and storage conditions for this compound?

Methodological Answer:

- Solubility : Limited solubility in ethanol and PBS (pH 7.2) but dissolves in DMSO (2 mg/mL) or DMF (1 mg/mL). Sonication at 37°C improves dissolution .

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation of phenolic groups. Stability tests (e.g., HPLC monitoring over 6 months) are recommended .

Q. Which spectroscopic techniques are most reliable for distinguishing positional isomers of methoxy and hydroxy groups?

Methodological Answer:

- NMR : 2D NOESY or ROESY identifies spatial proximity of substituents. For example, a methoxy group at C-3 shows coupling with adjacent protons in COSY spectra .

- Infrared (IR) Spectroscopy : Hydroxy groups exhibit broad peaks at 3200–3500 cm⁻¹, while methoxy C-O stretches appear at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How do bioactivities of this compound compare to structurally similar xanthenones (e.g., 1,7-dihydroxy derivatives)?

Methodological Answer:

- Comparative Assays : Use in vitro models (e.g., antioxidant DPPH assays or cytotoxicity screens) to evaluate structure-activity relationships. For example, additional methoxy groups may reduce solubility but enhance lipophilicity and membrane permeability .

- Data Interpretation : Statistical tools (e.g., ANOVA) assess significance of bioactivity differences. Contradictions in IC₅₀ values across studies may arise from impurity levels or assay protocols .

Q. How can researchers resolve contradictions in reported solubility and stability data?

Methodological Answer:

- Controlled Replication : Standardize solvent purity (e.g., HPLC-grade DMSO) and temperature conditions. For stability, use accelerated degradation studies (40°C/75% RH) with HPLC-UV monitoring .

- Advanced Analytics : Differential Scanning Calorimetry (DSC) detects polymorphic transitions affecting solubility. Conflicting data may stem from amorphous vs. crystalline forms .

Q. What computational approaches predict the compound’s interaction with biological targets, and how do they align with experimental results?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Validate predictions with Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) .

- Discrepancy Analysis : Differences between computational and experimental Kd values may arise from solvent effects or protein flexibility not captured in rigid docking .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Crystallization Issues : Hydrophilic hydroxy groups hinder crystal growth. Use vapor diffusion with mixed solvents (e.g., DMF/water) or additives (e.g., ammonium sulfate) .

- Refinement : SHELXL refines disordered methoxy groups. Twinning or low-resolution data may require iterative exclusion of weak reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.